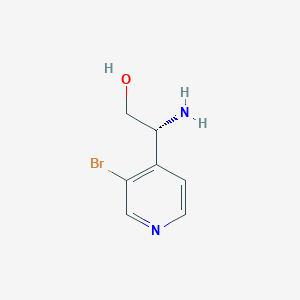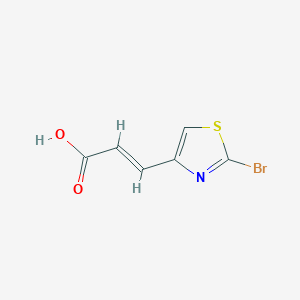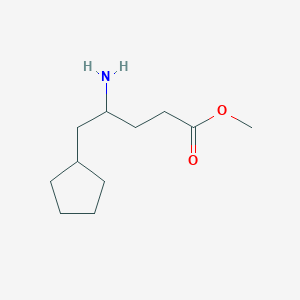
Pyridine-2,6-dicarboximidamide trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-dicarboximidamide trihydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of carboximidamide groups at the 2 and 6 positions of the pyridine ring. This compound is often used in coordination chemistry, catalysis, and as a ligand in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine-2,6-dicarboximidamide trihydrochloride can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with aminobenzenesulfonamides in a mixture of dichloromethane and acetone . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-2,6-dicarboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
Pyridine-2,6-dicarboximidamide trihydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of pyridine-2,6-dicarboximidamide trihydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of stable complexes with the enzyme, disrupting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide groups.
Pyridine-2,6-dicarbonyl dichloride: A precursor in the synthesis of pyridine-2,6-dicarboximidamide trihydrochloride.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various metal ions and enzymes makes it valuable in coordination chemistry and as an enzyme inhibitor .
Propriétés
Formule moléculaire |
C7H12Cl3N5 |
|---|---|
Poids moléculaire |
272.6 g/mol |
Nom IUPAC |
pyridine-2,6-dicarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H9N5.3ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;;;/h1-3H,(H3,8,9)(H3,10,11);3*1H |
Clé InChI |
AWZAOOPZHPLTMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)













